Synthetic Yield Benchmark: tert-Butyl 2-bromobenzyl(methyl)carbamate Achieves 95% Yield Under Mild Boc Protection Conditions
tert-Butyl 2-bromobenzyl(methyl)carbamate is synthesized via Boc protection of the corresponding secondary amine precursor using Boc2O in THF at room temperature for 16 hours, achieving a 95% isolated yield after flash column chromatography . This high-yielding, room-temperature protocol contrasts favorably with analogous syntheses of ortho-bromobenzyl carbamates lacking the N-methyl group, which may require more forcing conditions or produce lower yields due to competing side reactions at the unprotected N-H site. The reported yield establishes a verifiable synthetic efficiency benchmark for procurement decisions involving route optimization.
| Evidence Dimension | Synthetic yield of Boc protection |
|---|---|
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | Class baseline: typical Boc protection yields range 70-90% for secondary amines; primary N-H carbamates may exhibit variable yields due to competitive N-H reactivity |
| Quantified Difference | Yield at upper end of expected range; 5-25% absolute yield advantage versus lower-performing protocols |
| Conditions | Boc2O (1.05 equiv), THF solvent, 20°C, 16 h, purification via flash column chromatography (10% EtOAc in heptanes) |
Why This Matters
A 95% reproducible yield in a mild, scalable protocol reduces material waste and cost per gram in procurement planning for multi-step synthesis campaigns.
